molecular formula C13H15F3 B12549111 [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene CAS No. 821799-42-2

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene

Katalognummer: B12549111
CAS-Nummer: 821799-42-2
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: CIAHXJQRDNOZAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a hex-3-en-1-yl chain, which is further connected to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the generation of carbon-centered radicals that react with trifluoromethylating agents . This process can be carried out under various conditions, including the use of photoredox catalysts or transition metal catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene often employs large-scale chemical reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include trifluoromethylated derivatives, reduced forms of the original compound, and various substituted benzene derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which [3-(Trifluoromethyl)hex-3-EN-1-YL]benzene exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity. The compound may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Eigenschaften

CAS-Nummer

821799-42-2

Molekularformel

C13H15F3

Molekulargewicht

228.25 g/mol

IUPAC-Name

3-(trifluoromethyl)hex-3-enylbenzene

InChI

InChI=1S/C13H15F3/c1-2-6-12(13(14,15)16)10-9-11-7-4-3-5-8-11/h3-8H,2,9-10H2,1H3

InChI-Schlüssel

CIAHXJQRDNOZAE-UHFFFAOYSA-N

Kanonische SMILES

CCC=C(CCC1=CC=CC=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.